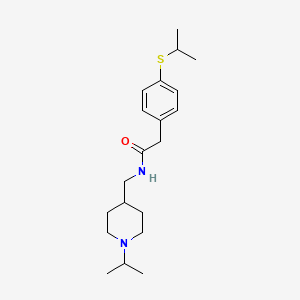

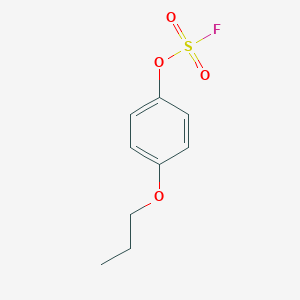

![molecular formula C21H25N3O2S B2684362 2-[1-(Mesitylsulfonyl)-4-piperidinyl]-1H-benzimidazole CAS No. 605629-37-6](/img/structure/B2684362.png)

2-[1-(Mesitylsulfonyl)-4-piperidinyl]-1H-benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This would involve a detailed description of how the compound is synthesized, including the starting materials, the conditions under which the reaction takes place, and the yield of the product. It might also discuss any challenges or issues with the synthesis process .Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, and the conditions under which these reactions occur .Physical And Chemical Properties Analysis

This would involve studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability) .Aplicaciones Científicas De Investigación

Neuropeptide Y Y1 Receptor Antagonists

A study explores the synthesis and evaluation of novel benzimidazoles as selective neuropeptide Y (NPY) Y1 receptor antagonists, targeting antiobesity drug development. Specific structural modifications to benzimidazole compounds resulted in enhanced affinity for the Y1 receptor, indicating potential for obesity treatment applications (Zarrinmayeh et al., 1998).

Antibacterial Activities

Another research focuses on 2-piperidin-4-yl-benzimidazoles, which have been synthesized and evaluated for their antibacterial activities. These compounds are effective against both Gram-positive and Gram-negative bacteria, representing a new class of potential antibacterial agents (He et al., 2003).

Antihistaminic Activity

The synthesis and evaluation of N-(4-piperidinyl)-1H-benzimidazol-2-amines have been reported for their in vitro and in vivo antihistaminic activities. These compounds show promise for antihistamine drug development, with specific derivatives exhibiting potent antihistaminic properties after oral administration (Janssens et al., 1985).

Antifungal Activity

A study on the synthesis of benzimidazole, benzotriazole, and aminothiazole derivatives highlights their antifungal activities against Candida, Aspergillus, and dermatophytes. Benzimidazole derivatives demonstrated better antifungal activities than benzotriazole derivatives, indicating potential for antifungal drug development (Khabnadideh et al., 2012).

Anti-Bacterial and Spectral Analysis

Research into N-substituted derivatives of a specific benzimidazole compound has been conducted to explore their anti-bacterial activity and spectral analysis. These compounds displayed moderate to significant activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-4-yl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2S/c1-14-12-15(2)20(16(3)13-14)27(25,26)24-10-8-17(9-11-24)21-22-18-6-4-5-7-19(18)23-21/h4-7,12-13,17H,8-11H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKAOSWIFISRQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

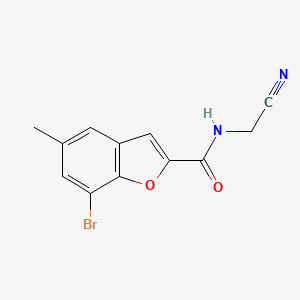

![N-(1-(thiophen-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2684279.png)

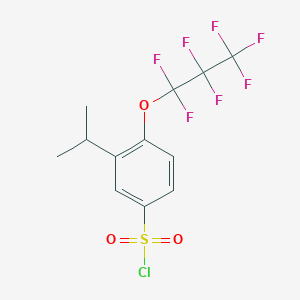

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2684280.png)

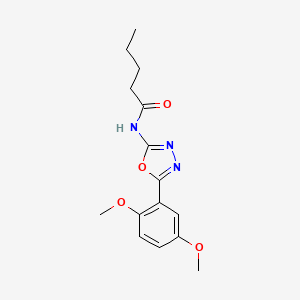

![3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2684282.png)

![3-[4-amino-3-[(2-chlorophenyl)methylsulfanyl]-5-oxo-1,2,4-triazin-6-yl]propanoic Acid](/img/structure/B2684287.png)

![N-(4-{[(naphthalen-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2684288.png)

![Ethyl 7-(3-chloro-2-thienyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2684297.png)